molecular formula C9H3BrF3NO2 B1530312 2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid CAS No. 1807213-29-1

2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid

Cat. No.: B1530312
CAS No.: 1807213-29-1
M. Wt: 294.02 g/mol
InChI Key: ZSAYDJYZNZRGDJ-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-cyano-3-(trifluoromethyl)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position.

Another approach involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Reduction: Formation of 2-Bromo-4-amino-3-(trifluoromethyl)benzoic acid.

    Oxidation: Formation of carboxylate salts.

Scientific Research Applications

2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to target proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzoic acid
  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 2-Bromo-4-cyano-5-(trifluoromethyl)benzoic acid

Uniqueness

2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. The presence of both a cyano group and a trifluoromethyl group on the same aromatic ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2-bromo-4-cyano-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO2/c10-7-5(8(15)16)2-1-4(3-14)6(7)9(11,12)13/h1-2H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAYDJYZNZRGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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